molecular formula C18H13FN4OS B2592137 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049446-39-0

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2592137
CAS RN: 1049446-39-0
M. Wt: 352.39
InChI Key: AHCTYEZZVGOBHD-UHFFFAOYSA-N
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Description

This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as imidazopyrazines . The molecular formula is C17H11FN4OS, with an average mass of 338.359 Da and a monoisotopic mass of 338.063751 Da .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated to 30 mL under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring fused to an imidazole ring . These also include hydrogenated derivatives of the imidazopyrazine moiety .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of this compound are not provided in the literature.

properties

IUPAC Name

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-14-5-3-13(4-6-14)15-10-23-16(11-25-18(23)22-15)17(24)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCTYEZZVGOBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

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